molecular formula C24H26N6O B15096646 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine

3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine

Cat. No.: B15096646
M. Wt: 414.5 g/mol
InChI Key: WMEJPPWQZIUFKX-UHFFFAOYSA-N
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Description

3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, morpholine, and pyrazole derivatives. Common synthetic routes could involve:

    Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on a quinoxaline ring.

    Cyclization reactions: to form the morpholine and pyrazole rings.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: where the compound gains oxygen or loses hydrogen.

    Reduction: where the compound gains hydrogen or loses oxygen.

    Substitution: where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Solvents: like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

    Chemistry: as a building block for synthesizing more complex molecules.

    Biology: for studying enzyme interactions and cellular pathways.

    Medicine: as a potential therapeutic agent for treating diseases.

    Industry: in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might:

    Bind to active sites: of enzymes, inhibiting their activity.

    Modulate signaling pathways: by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: such as 2,3-diphenylquinoxaline.

    Morpholine derivatives: like 4-(2,6-dimethylmorpholin-4-yl)aniline.

    Pyrazole derivatives: such as 3-methyl-1-phenyl-1H-pyrazole.

Uniqueness

3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine

InChI

InChI=1S/C24H26N6O/c1-16-13-22(30(28-16)19-9-5-4-6-10-19)27-23-24(29-14-17(2)31-18(3)15-29)26-21-12-8-7-11-20(21)25-23/h4-13,17-18H,14-15H2,1-3H3,(H,25,27)

InChI Key

WMEJPPWQZIUFKX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C

Origin of Product

United States

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